2-Cyclopropyl-3,6-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-3,6-difluorophenol is an organic compound characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3,6-difluorophenol typically involves the introduction of the cyclopropyl group and fluorine atoms onto a phenol ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, cyclizing 2-amino-4’-fluoro-benzophenone with 3-cyclopropyl-3-oxo propionate in the presence of a catalyst like Zn(OTf)2 .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of readily available and inexpensive reagents, along with efficient catalytic systems, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-3,6-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Cyclopropyl-3,6-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3,6-difluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. The cyclopropyl group may also contribute to the compound’s stability and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
2,6-Difluorophenol: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylphenol: Similar structure but lacks the fluorine atoms.
3,6-Difluorophenol: Similar structure but lacks the cyclopropyl group.
Uniqueness: 2-Cyclopropyl-3,6-difluorophenol is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C9H8F2O |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-cyclopropyl-3,6-difluorophenol |
InChI |
InChI=1S/C9H8F2O/c10-6-3-4-7(11)9(12)8(6)5-1-2-5/h3-5,12H,1-2H2 |
InChI Key |
GBEMDJOARUUYIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.